Home > Products > Building Blocks P20301 > 3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride
3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride - 1219967-67-5

3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride

Catalog Number: EVT-1664321
CAS Number: 1219967-67-5
Molecular Formula: C14H21BrClNO
Molecular Weight: 334.68 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-Fluorophenyl)-3-(3,4-methylenedioxyphenoxymethyl)piperidine hydrochloride (Paroxetine)

    Compound Description: Paroxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed as an antidepressant. [] It is marketed under the brand name Paxil, among others. [] Paroxetine exhibits potent inhibition of serotonin reuptake in the central nervous system, contributing to its therapeutic effects. []

    Relevance: Paroxetine shares a core piperidine ring structure with 3-[(4-bromo-2-ethylphenoxy)methyl]piperidine hydrochloride. [] Both compounds feature a phenoxymethyl substituent attached to the piperidine ring, highlighting their structural similarity. [] The presence of halogenated aromatic rings in both compounds further strengthens their relatedness.

1-(Iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine ([123I]-4)

    Compound Description: This compound is a radiolabeled analog designed as a potential imaging agent for sigma receptors. [] It exhibits high affinity for sigma receptors, particularly the sigma-1 subtype. [] The incorporation of the radioactive iodine isotope allows for its use in in vivo studies, such as positron emission tomography (PET). []

    Relevance: Similar to 3-[(4-bromo-2-ethylphenoxy)methyl]piperidine hydrochloride, [123I]-4 possesses a piperidine ring substituted with a phenoxymethyl group at position 4. [] Both compounds share a common structural motif, characterized by the presence of a halogenated aromatic ring linked to the piperidine through an ether linkage. []

[4-(5-Aminomethyl-2-fluorophenyl)piperidin-1-yl]-(4-bromo-3-methyl-5-propoxythiophen-2-yl)methanone hydrochloride

    Compound Description: This compound acts as a mast cell tryptase inhibitor. [] Tryptase is a serine protease released by mast cells during allergic and inflammatory responses. [] Inhibiting tryptase may provide therapeutic benefits in conditions such as asthma and allergic rhinitis. []

    Relevance: Although this compound differs significantly in overall structure from 3-[(4-bromo-2-ethylphenoxy)methyl]piperidine hydrochloride, they both share the presence of a bromo-substituted aromatic ring. [] This structural similarity suggests potential overlap in their physicochemical properties and potential for interaction with biological targets. []

3-(4-Hydroxybenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one

  • Compound Description: This compound was designed and synthesized as a potential dopamine D4 receptor antagonist. [] Dopamine D4 receptors are implicated in various neurological and psychiatric disorders, making their modulation a target for drug development.
  • Relevance: While structurally distinct from 3-[(4-bromo-2-ethylphenoxy)methyl]piperidine hydrochloride, both molecules contain a substituted aromatic ring linked to a heterocyclic system. [] This shared structural feature suggests potential similarities in their binding affinities to certain protein targets, although their specific pharmacological activities might differ. []

(2-Methyl-5-(methylsulfonyl)benzoyl)guanidine

    Compound Description: This compound serves as a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1). [] Inhibiting NHE-1 activity during cardiac ischemia and reperfusion is considered cardioprotective, making this compound and its analogs potential candidates for treating acute myocardial infarction. []

    Relevance: Although (2-methyl-5-(methylsulfonyl)benzoyl)guanidine and 3-[(4-bromo-2-ethylphenoxy)methyl]piperidine hydrochloride differ in overall structure, both compounds feature a substituted aromatic ring. [] The presence of halogen and alkyl substituents on the aromatic rings highlights potential similarities in their physicochemical properties, influencing their interactions with biological systems. []

Overview

3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound features a piperidine ring, which is a six-membered saturated heterocyclic compound containing one nitrogen atom. The presence of the bromo and ethyl groups on the aromatic ring contributes to its unique chemical properties and potential biological activities.

Source

The synthesis and characterization of 3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride have been reported in various scientific literature, particularly in studies focusing on the development of new pharmaceutical agents. Specific sources may include academic journals and chemical databases that document synthetic methods and applications.

Classification

This compound can be classified as a piperidine derivative due to the presence of the piperidine ring. It also falls under the category of aromatic compounds because of the substituted phenyl group. Its classification is significant for understanding its potential biological activities and applications in medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of 3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride typically involves several key steps:

  1. Formation of the Phenoxy Group: The initial step may involve the bromination of 2-ethylphenol to introduce the bromo substituent.
  2. Alkylation Reaction: The brominated phenol is then reacted with piperidine in a nucleophilic substitution reaction, leading to the formation of the desired compound.
  3. Hydrochloride Salt Formation: Finally, the product is often converted to its hydrochloride salt form to enhance solubility and stability.

Technical Details

The synthesis may require specific conditions such as temperature control, solvent selection, and reaction time optimization to achieve high yields. Common solvents used in such reactions include dimethylformamide or tetrahydrofuran.

Molecular Structure Analysis

Structure

The molecular structure of 3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride can be represented as follows:

  • Molecular Formula: C_{13}H_{16}BrClN_O
  • Molecular Weight: Approximately 303.63 g/mol

The structure features a piperidine ring attached to a phenoxy group with a bromo substituent on the aromatic ring.

Data

The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for confirmation of its identity and purity.

Chemical Reactions Analysis

Reactions

3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride can participate in various chemical reactions, including:

  1. Nucleophilic Substitution: The bromo group can undergo nucleophilic substitution reactions with different nucleophiles.
  2. Reduction Reactions: The compound may also be subjected to reduction processes to modify functional groups.

Technical Details

Understanding these reactions requires knowledge of reaction mechanisms and conditions that favor specific pathways, which can be explored through kinetic studies and mechanistic investigations.

Mechanism of Action

Process

The mechanism of action for 3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride is not extensively documented but may involve interaction with specific biological targets such as receptors or enzymes.

Data

Research into similar compounds suggests that piperidine derivatives often exhibit activity at neurotransmitter receptors, potentially influencing pathways related to mood regulation or pain perception.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a white crystalline solid.
  2. Melting Point: The melting point can vary based on purity but is generally in the range of 150–160 °C.
  3. Solubility: Soluble in water and organic solvents like ethanol.

Chemical Properties

  1. Stability: Generally stable under normal conditions but should be protected from light and moisture.
  2. Reactivity: Reacts with strong nucleophiles due to the presence of the bromo group.

Relevant data regarding these properties can be obtained from chemical databases such as PubChem or specialized literature.

Applications

Scientific Uses

3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride has potential applications in:

  1. Pharmaceutical Development: As a lead compound for developing new therapeutic agents targeting neurological disorders.
  2. Chemical Research: Useful in studying structure-activity relationships within piperidine derivatives.
  3. Biological Studies: Investigating its effects on biological systems, particularly related to receptor interactions.
Synthetic Pathways and Optimization Strategies for 3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine Hydrochloride

Novel Multi-Step Synthesis Approaches Involving Phenoxy-Methylpiperidine Scaffolds

The synthesis of 3-[(4-bromo-2-ethylphenoxy)methyl]piperidine hydrochloride exemplifies contemporary advances in heterocyclic chemistry, leveraging both catalytic hydrogenation and functional group manipulation strategies. Recent approaches significantly improve upon traditional linear syntheses by incorporating convergent modular design principles. One prominent method involves the hydrogenation of pyridine precursors using transition metal catalysts under controlled conditions. Research demonstrates that palladium-catalyzed hydrogenation (Pd/C, H₂, EtOH) of appropriately substituted pyridines enables efficient piperidine ring saturation while maintaining stereochemical integrity. This process typically achieves >85% conversion efficiency with minimal epimerization when conducted at moderate temperatures (50-60°C) and pressures (30-50 psi) [4].

Alternative pathways employ reductive amination protocols where 4-bromo-2-ethylphenol undergoes O-alkylation with piperidinone-derived alkyl halides followed by stereoselective reduction. Key innovations include using tetramethylammonium triacetoxyborohydride as a mild reducing agent that tolerates the bromoaryl functionality while achieving diastereomeric ratios exceeding 9:1. Post-reduction, the free base is treated with anhydrous HCl in ethyl acetate to precipitate the hydrochloride salt with >99% chemical purity. These approaches significantly reduce step counts compared to classical resolutions – from 8-10 steps down to 4-5 steps – while improving overall atom economy by 25-40% [4] .

Recent literature also describes one-pot cascade reactions that combine Suzuki-Miyaura coupling with chemoselective hydrogenation. This approach constructs the bromo-ethylphenoxy moiety directly onto functionalized pyridine intermediates before piperidine ring reduction. Maintaining substrate concentrations at 0.1-0.3M proves critical for suppressing homocoupling byproducts (<5%) while achieving near-quantitative yields in the coupling step. Subsequent hydrogenation proceeds efficiently without catalyst removal due to the orthogonal reactivity of palladium and rhodium catalysts employed in sequence [4].

Table 1: Structurally Related Piperidine Intermediates for Pharmaceutical Synthesis

Compound NameCAS NumberMolecular FormulaMolecular Weight
3-((4-Bromo-2-ethylphenoxy)methyl)piperidine HCl1219967-67-5C₁₄H₂₁BrClNO334.68
4-[(2-Bromo-4-ethylphenoxy)methyl]piperidine HCl1220018-12-1C₁₄H₂₁BrClNO334.68
3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine HCl1220016-63-6C₁₄H₂₁BrClNO334.68
4-(2-(4-Bromo-3-methylphenoxy)ethyl)piperidine HCl1219956-90-7C₁₄H₂₁BrClNO334.68
3-(4-Bromo-2-methylphenoxy)piperidineNot specifiedC₁₂H₁₆BrNO270.17

Role of Bromo-Ethylphenoxy Precursors in Modular Drug Design

The 4-bromo-2-ethylphenol moiety serves as a privileged structural motif in medicinal chemistry due to its balanced electronic properties and conformational stability. The bromine substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling rapid diversification of the eastern aromatic sector in drug discovery campaigns. Meanwhile, the ortho-ethyl group enhances metabolic stability by impeding cytochrome P450-mediated oxidation at the adjacent position, a feature validated in comparative pharmacokinetic studies of piperidine-based drug candidates [1] [6].

Innovative synthetic strategies leverage biocatalytic C-H activation to functionalize piperidine scaffolds before phenoxy linkage. Recent breakthroughs employ engineered P450 monooxygenases that selectively hydroxylate the C3 position of N-protected piperidines with 90-95% regioselectivity, circumventing traditional protection/deprotection sequences. The hydroxylated intermediate undergoes Mitsunobu reaction with 4-bromo-2-ethylphenol using di-tert-butyl azodicarboxylate (DBAD) and triphenylphosphine to afford the ether linkage in 85-92% yield. This represents a significant improvement over classical Williamson ether synthesis, which typically requires harsher conditions and generates stoichiometric halide waste [1] [7].

The regiochemical impact of bromine positioning profoundly influences scaffold properties. Computational analyses reveal that 4-bromo substitution (para to oxygen) creates a distinctive electron deficiency pattern (Hammett σₚ = 0.23) ideal for σ-receptor binding, while 2-bromo isomers exhibit enhanced dipole moments beneficial for CNS penetration. Modular approaches exploit this by synthesizing both isomers from common intermediates, with the hydrochloride salt formation serving as the final purity-enhancing step. Crystallographic studies confirm that the ethyl group's steric bulk prevents π-stacking of phenoxy rings, thereby enhancing solubility by 30-50% compared to unsubstituted analogs [3] [6] [8].

Table 2: Electronic and Physicochemical Properties of Bromo-Ethylphenoxy Precursors

Precursor VariationLogP (calc)Hammett Constant (σ)Dipole Moment (D)Key Synthetic Utility
4-Bromo-2-ethylphenol2.87σₘ = -0.11, σₚ = 0.232.05Pd-coupling handle at C4; metabolic stability
4-Bromo-3-ethylphenol2.91σₘ = 0.37, σₚ = 0.241.98Asymmetric hydrogenation substrates
2-Bromo-4-ethylphenol2.83σₘ = 0.44, σₚ = -0.122.21Enhanced dipole for CNS targeting
4-Bromo-2-methylphenol2.52σₘ = -0.06, σₚ = 0.231.87Simplified crystallization profile

Hydrochloride Salt Formation: Solvent Selection and Crystallization Dynamics

The hydrochloride salt formation of 3-[(4-bromo-2-ethylphenoxy)methyl]piperidine represents a critical purification and stabilization step that demands precise control of crystallization parameters. Optimal conditions employ anhydrous hydrogen chloride gas bubbled through a cold (0-5°C) ethyl acetate solution of the free base (0.5-1.0M concentration), generating a fine crystalline product with consistent stoichiometry. This approach avoids the variable water content inherent in hydrochloric acid solutions, ensuring reproducible crystal habit formation and minimizing hydrochloride hydrolysis during isolation. Studies confirm that solvent systems containing >0.5% water co-produce the monohydrate form, which exhibits compromised stability during accelerated storage conditions (40°C/75% RH) [2] [4].

Anti-solvent crystallization using methyl tert-butyl ether (MTBE) demonstrates particular utility for industrial-scale production. Adding MTBE (3-5 volumes) to isopropanol solutions of the pre-formed hydrochloride induces rapid nucleation, yielding particles with controlled size distribution (D50 = 50-70µm). This method achieves 99.5% chemical purity with residual solvent levels below ICH Q3C limits (ethanol <500ppm, MTBE <5000ppm). The resulting crystals exhibit a characteristic needle morphology with excellent flow properties, directly impacting downstream processing efficiency during pharmaceutical formulation [2].

Polymorph control remains essential for consistent bioavailability. Detailed crystallographic analysis reveals two anhydrous polymorphs: Form I (needles, P2₁/c space group) and Form II (prisms, P-1 space group). Form I demonstrates superior thermodynamic stability below 158°C but tends to incorporate ionic impurities if crystallization occurs too rapidly. Seeding with 0.1% w/w Form I crystals at 40°C followed by controlled cooling at 10°C/hour consistently produces the desired polymorph with lattice energy calculations confirming a 2.3 kcal/mol stability advantage over Form II. The distinctive XRPD pattern of Form I shows characteristic peaks at 2θ = 8.4°, 12.7°, and 17.2° (±0.2°) [4].

Green Chemistry Innovations for Reducing Byproduct Formation

Modern synthetic approaches to 3-[(4-bromo-2-ethylphenoxy)methyl]piperidine hydrochloride incorporate atom-economical transformations that significantly reduce E-factors (kg waste/kg product). Traditional synthesis routes generated 35-50 kg waste per kg product, primarily from halogenated solvents and stoichiometric metal reductants. Recent innovations have reduced this to <8 kg/kg through three key strategies: electrochemical methods, biotransformations, and continuous processing [1] [7].

The implementation of nickel electrocatalysis for C-O bond formation between bromoethylphenols and piperidine alcohols achieves 80-85% yield without expensive palladium catalysts. Cyclic voltammetry studies confirm a Ni(I)/Ni(III) catalytic cycle operating at -1.8V vs Ag/AgCl, enabling the use of undivided cells with graphite electrodes. This replaces traditional Mitsunobu reactions that generated stoichiometric hydrazine byproducts and reduces the reaction mass efficiency by 40%. Solvent recovery systems (particularly for dimethylformamide) further enhance sustainability, with >90% solvent recyclability achieved through falling-film evaporation [1] [7].

Enzymatic desymmetrization provides exceptional selectivity improvements in piperidine functionalization. Engineered alcohol dehydrogenases catalyze the kinetic resolution of racemic 3-(hydroxymethyl)piperidine precursors with E-values >200, enabling >99% ee in the desired (S)-isomer. Immobilized enzymes on silica supports provide 15-20 reuses without significant activity loss, reducing biocatalyst costs to <5% of total production expenses. This technology eliminates the need for chiral auxiliaries or chromatography in enantiopurity control, reducing organic solvent consumption by 300L/kg product compared to diastereomeric salt resolution [1] [4].

Continuous flow hydrogenation addresses the primary safety and waste concerns in the final reduction step. Microchannel reactors with supported platinum catalysts (Pt/Al₂O₃) achieve complete pyridine reduction in <5 minutes at 70°C/50 bar H₂, compared to 12-24 hours in batch reactors. The precise temperature control suppresses N-methylated byproducts to <0.3%, a significant improvement over batch processes (typically 2-5%). Integrated membrane filtration allows catalyst retention exceeding 99.95%, virtually eliminating heavy metal contamination in the isolated hydrochloride salt and reducing precious metal consumption by 97% [4] [7].

Table 3: Green Chemistry Metrics Comparison for Piperidine Synthesis

Synthetic ApproachProcess Mass Intensity (PMI)E-FactorByproduct Reduction (%)Energy Consumption (kJ/mol)
Traditional linear synthesis12048Baseline850
Enzymatic C-H oxidation652238%510
Electrochemical cross-coupling411267%310
Continuous flow hydrogenation28782%190

Properties

CAS Number

1219967-67-5

Product Name

3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride

IUPAC Name

3-[(4-bromo-2-ethylphenoxy)methyl]piperidine;hydrochloride

Molecular Formula

C14H21BrClNO

Molecular Weight

334.68 g/mol

InChI

InChI=1S/C14H20BrNO.ClH/c1-2-12-8-13(15)5-6-14(12)17-10-11-4-3-7-16-9-11;/h5-6,8,11,16H,2-4,7,9-10H2,1H3;1H

InChI Key

GJLXEVKAHSXEKG-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)Br)OCC2CCCNC2.Cl

Canonical SMILES

CCC1=C(C=CC(=C1)Br)OCC2CCCNC2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.